molecular formula C24H22N2O5 B4295804 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B4295804
M. Wt: 418.4 g/mol
InChI Key: CVWRWTAGJMIGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as NBQX, is a synthetic compound that has been widely used in scientific research. It is a competitive antagonist of the ionotropic glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system.

Mechanism of Action

10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of excitatory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. It has also been shown to prevent the development of kindling, which is a model of epilepsy. Additionally, 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to reduce the infarct size in animal models of stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is that it is a highly selective antagonist of the AMPA receptor subtype, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. However, one of the limitations of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is that it has a relatively short half-life, which requires frequent administration in in vivo experiments.

Future Directions

There are several future directions for the study of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. One direction is to investigate the role of the AMPA receptor subtype in the development and progression of various neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective antagonists of the AMPA receptor subtype for therapeutic use. Additionally, the combination of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one with other drugs or therapies could be explored to enhance its efficacy and reduce its side effects.
Conclusion:
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It acts as a competitive antagonist of the AMPA receptor subtype, which results in the inhibition of excitatory neurotransmission in the central nervous system. 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been used to investigate the molecular mechanisms of synaptic plasticity, learning, and memory. It has also been used to study the pathophysiology of various neurological disorders, such as epilepsy, stroke, and Parkinson's disease.

properties

IUPAC Name

5-butyl-7-(3-methylphenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-3-4-12-25-19-10-5-6-11-20(19)31-22-15-17(26(28)29)14-21(23(22)24(25)27)30-18-9-7-8-16(2)13-18/h5-11,13-15H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWRWTAGJMIGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

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